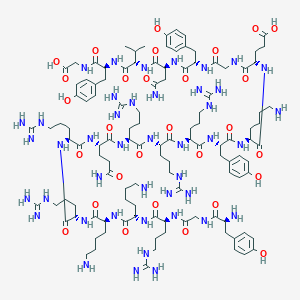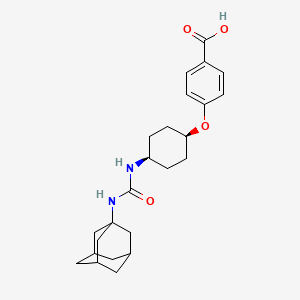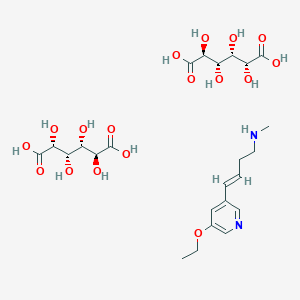
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC 2559 is an orally active ligand selective at neuronal acetylcholine receptors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Deuterated Analogs : The compound has been utilized in the synthesis of deuterated analogs of nicotinic agonists, demonstrating its potential in creating stable isotopes for research and pharmacological studies (Crooks, Ravard, & Byrd, 1998).
Structural and Functional Analysis in Polymers : It's used in the analysis of polymers and organic solar cells, contributing to advancements in solar technology. This application highlights its role in developing new materials with enhanced properties (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Drug Development and Synthesis : The compound serves as a key intermediate in the synthesis of various pharmacological agents, emphasizing its significance in drug development processes (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Chemical Analysis and Molecular Structure Determination : Used in the analysis and determination of molecular and crystal structures of compounds, aiding in the understanding of chemical properties and interactions (Hagen, Rumler, Reck, Hagen, Labes, & Heer, 1989).
Applications in Organic Chemistry and Synthesis
Synthesis of Organic Compounds : Its derivatives are employed in the synthesis of various organic compounds, demonstrating versatility in chemical reactions and synthesis (Zhi-li, 2011).
Application in Kinetic Resolution Processes : The compound is instrumental in kinetic resolution processes, particularly in the production of enantiomerically pure compounds, which are crucial in pharmaceutical synthesis (Coffen, Okabe, Sun, Lee, & Matcham, 1994).
Radiopharmaceutical Research : It is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) studies, highlighting its role in medical imaging and diagnostics (Studenov, Wegner, & Ding, 2001).
Lipase-Catalyzed Reactions : The compound's derivatives are used in lipase-catalyzed reactions, particularly in enhancing reaction rates and efficiency, showcasing its applications in enzymatic processes (Cammenberg, Hult, & Park, 2006).
Eigenschaften
CAS-Nummer |
326924-19-0 |
|---|---|
Produktname |
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1) |
Molekularformel |
C30H46N4O10 |
Molekulargewicht |
622.716 |
IUPAC-Name |
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1) |
InChI |
InChI=1S/2C12H18N2O.C6H10O8/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*4,6,8-10,13H,3,5,7H2,1-2H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*6-4+;/t;;1-,2+,3+,4- |
InChI-Schlüssel |
KAGOYHXWZFATES-JNQCINIDSA-N |
SMILES |
CNCC/C=C/C1=CC(OCC)=CN=C1.CNCC/C=C/C2=CC(OCC)=CN=C2.O[C@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TC 2559; TC2559; TC-2559 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



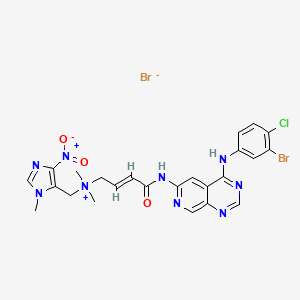

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
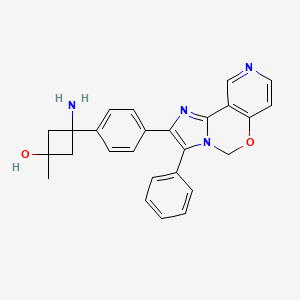
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
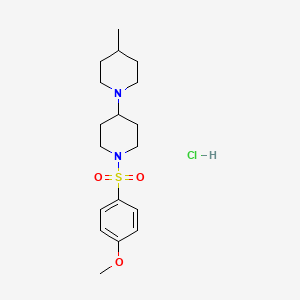

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

